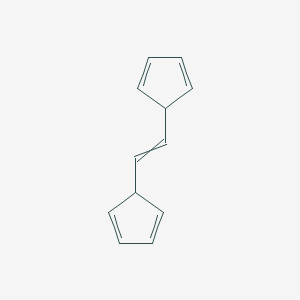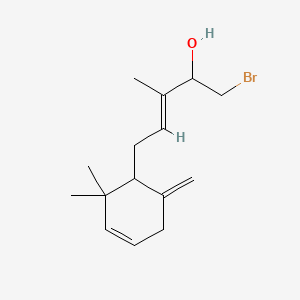
3-Penten-2-ol, 1-bromo-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palisol: is a hydrated sodium silicate compound known for its intumescent properties. It is widely used in passive fire protection systems due to its ability to form a non-combustible, pressure-resistant, and finely structured heat-insulating protective layer when exposed to high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Palisol is synthesized through the reaction of sodium silicate with water. The process involves dissolving sodium silicate in water to form a hydrated sodium silicate solution. This solution is then encapsulated in a rigid thermoplastic profile to enhance its stability and performance .
Industrial Production Methods: : In industrial settings, Palisol is produced by mixing sodium silicate with water under controlled conditions. The mixture is then processed to form sheets or other desired shapes. These sheets are often reinforced with glass fibers and coated with epoxy resin to improve their durability and resistance to environmental factors .
Chemical Reactions Analysis
Types of Reactions: : Palisol primarily undergoes intumescence, a process where it expands and forms a foam when exposed to heat. This reaction is triggered at temperatures around 100°C, where the water bound in the material evaporates, causing the material to swell and form a protective layer .
Common Reagents and Conditions: : The primary reagent involved in the reaction is water. The reaction conditions include exposure to temperatures above 100°C, which initiates the intumescence process .
Major Products Formed: : The major product formed from the intumescence reaction of Palisol is a non-combustible, pressure-resistant foam. This foam acts as a thermal insulator and prevents the spread of fire and smoke .
Scientific Research Applications
Chemistry: : In chemistry, Palisol is used as a fire retardant in various materials, including wood, steel, and aluminum. Its ability to form a protective layer makes it valuable in preventing the spread of fire in chemical laboratories and industrial settings .
Biology: : While Palisol is not directly used in biological research, its fire-retardant properties make it useful in protecting biological samples and equipment from fire hazards .
Medicine: : Palisol is not commonly used in medical applications. its fire-retardant properties can be beneficial in medical facilities to enhance fire safety .
Industry: : In the industry, Palisol is widely used in the construction of fire doors, safety cabinets, and penetration seals for pipes and electrical cables. Its ability to form a protective layer makes it an essential component in passive fire protection systems .
Mechanism of Action
The mechanism of action of Palisol involves the evaporation of water bound in the material when exposed to heat. This evaporation process consumes heat energy, causing the material to swell and form a non-combustible, pressure-resistant foam. The foam acts as a thermal insulator, preventing the spread of fire and smoke by filling joints and gaps in building components .
Comparison with Similar Compounds
Similar Compounds
Graphite-based Intumescent Materials: These materials also expand when exposed to heat, forming a protective layer.
Ammonium Phosphate-based Intumescent Materials: These materials are used in fire protection but may have different reaction temperatures and expansion properties compared to Palisol.
Uniqueness: : Palisol’s uniqueness lies in its low onset temperature of 100°C and its ability to form a pressure-resistant, finely structured foam. This makes it highly effective in passive fire protection applications, providing both thermal insulation and structural integrity .
Properties
CAS No. |
77249-84-4 |
|---|---|
Molecular Formula |
C15H23BrO |
Molecular Weight |
299.25 g/mol |
IUPAC Name |
(E)-1-bromo-5-(2,2-dimethyl-6-methylidenecyclohex-3-en-1-yl)-3-methylpent-3-en-2-ol |
InChI |
InChI=1S/C15H23BrO/c1-11-6-5-9-15(3,4)13(11)8-7-12(2)14(17)10-16/h5,7,9,13-14,17H,1,6,8,10H2,2-4H3/b12-7+ |
InChI Key |
PSLQVGUCVAPCDK-KPKJPENVSA-N |
Isomeric SMILES |
C/C(=C\CC1C(=C)CC=CC1(C)C)/C(CBr)O |
Canonical SMILES |
CC(=CCC1C(=C)CC=CC1(C)C)C(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14433702.png)

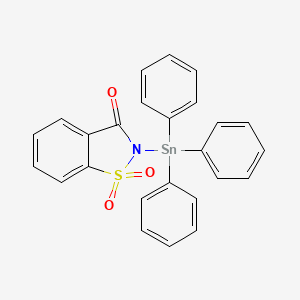
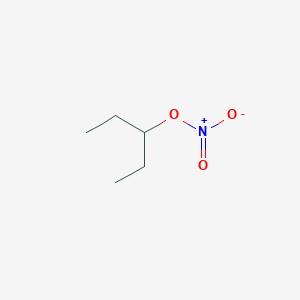

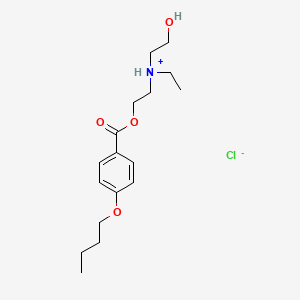

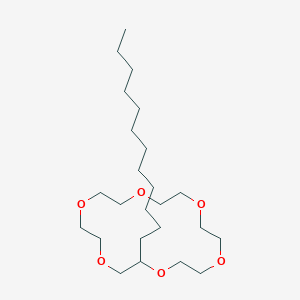
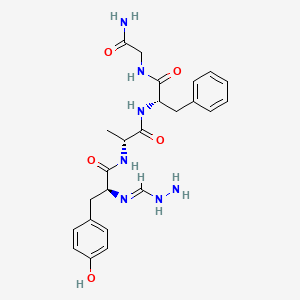

![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
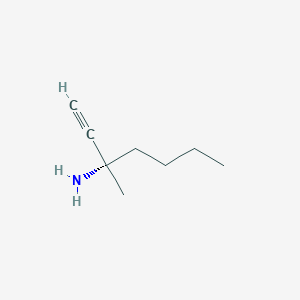
![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
